
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid
Overview
Description
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C26H16N2O4 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Properties
A study by Lu et al. (2021) demonstrated that coordination polymeric architectures using a dicarboxylic acid derivative and 1,10-phenanthroline exhibited promising photocatalytic properties. They were effective in the UV-light-driven degradation of methyl violet dye, a model organic dye pollutant.
Luminescence Sensing
In the research by Liu & Liang (2021), a metal-organic framework combining 1,10-phenanthroline with a flexible dicarboxylic acid derivative was used for the sensitive detection of Fe3+ ions through luminescence quenching. Additionally, its potential in treating child allergic purpura was explored.
Reactivity and Emission Properties
The study by Nath et al. (2019) investigated the synthesis, reactivity, and emission properties of copper(II), zinc(II), and cadmium(II) formylbenzoate complexes. The complexes with 1,10-phenanthroline showed differentiated sensitivity to nitroaniline isomers and possible applications in sensing.
Coordination Modes and Architectures
The research by Wang et al. (2009) explored how a novel 3,8-diimidazol-1,10-phenanthroline compound exhibited different molecular conformations, coordination modes, and architectures in the construction of cadmium(II) and zinc(II) coordination polymers.
Molecular Conformations and Complexes
In a study by Zhang et al. (2014), a Zn(II) complex with 1,10-phenanthroline and o-aminobenzoic acid was synthesized, highlighting its fluorescence properties and theoretical calculations for structural analysis.
Synthesis of Derivatives
Research by Satheeshkumar & Prasad (2017) presented a new class of dibenzo[b,j][1,10]phenanthrolines, synthesized using Eaton's reagent, highlighting a novel method for creating derivatives.
Application in Solar Cells
The work by Johnson & Ji (2019) described a two-step synthesis of 5,8-dimethyl-dibenzo[b,j][1,10]phenanthrolines, with potential applications in preparing nanoscale thin films for dye-sensitized solar cells.
Temperature Sensing
In a study by Chen et al. (2021), new lanthanide complexes with 1,10-phenanthroline were synthesized, demonstrating their utility as wide temperature range self-calibrating thermometers.
Luminescent Sensors
Wang et al. (2019) Wang et al. (2019) synthesized Zn(II)-based metal-organic frameworks using 1,10-phenanthroline, which functioned as luminescent sensors for the selective detection of picric acid.
Synthetic Methodology
Hellwinkel & Ittemann (1985) Hellwinkel & Ittemann (1985) provided a general synthetic method for Dibenzo[b,j][x,z]phenanthrolines, including patterns 1,7; 4,7, and 1,10, which can be vital for future synthetic applications.
properties
IUPAC Name |
4-[8-(4-carboxyphenyl)-1,10-phenanthrolin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)17-5-1-15(2-6-17)21-11-19-9-10-20-12-22(14-28-24(20)23(19)27-13-21)16-3-7-18(8-4-16)26(31)32/h1-14H,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEVQJLMTUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




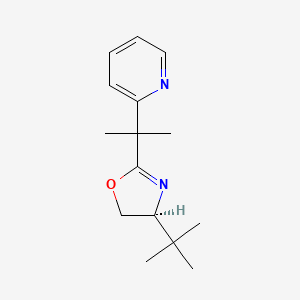
![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)
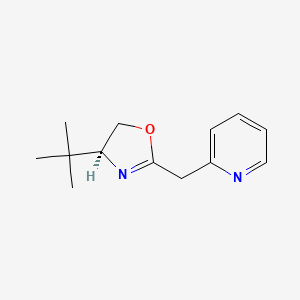
![Quinoline, 8-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B8222988.png)
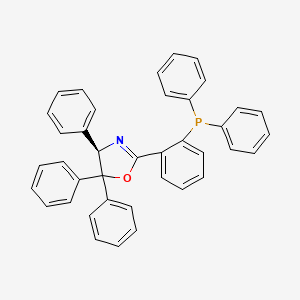
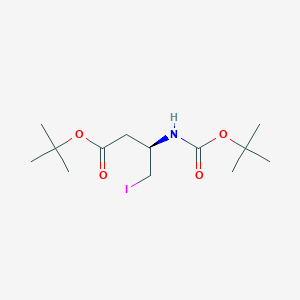
![4,4'-(1,2-Ethynediyl)bis[2-hydroxybenzaldehyde]](/img/structure/B8223003.png)
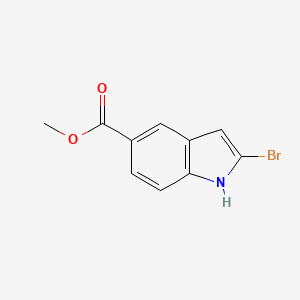
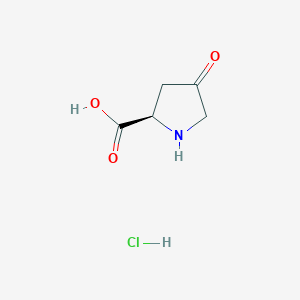

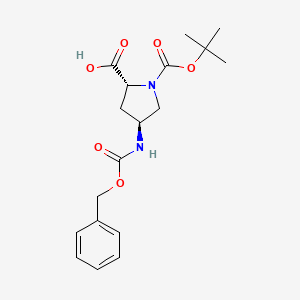
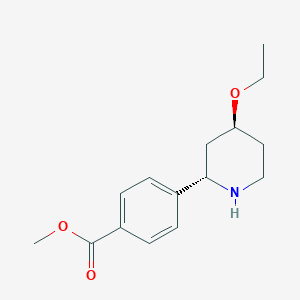
![(S)-3,3'-Difluoro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8223057.png)